(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Descripción
Contextualizing Artemether within Artemisinin-Based Therapeutics
Artemether is a derivative of artemisinin (B1665778), a naturally occurring compound isolated from the plant Artemisia annua. nih.govprisminltd.comwikipedia.org Artemisinin and its derivatives form the cornerstone of ACTs, which are the World Health Organization's (WHO) recommended first-line treatment for uncomplicated P. falciparum malaria. wikipedia.orgnih.govwho.int The rationale behind ACTs is to combine a rapidly acting artemisinin derivative, such as artemether, with a longer-acting partner drug. nih.govwho.int This synergistic approach ensures rapid clearance of the majority of malaria parasites by the artemisinin component, while the partner drug eliminates the remaining parasites, thereby preventing recrudescence and mitigating the development of resistance. nih.govwho.intspringermedizin.de Artemether, specifically, is known for its rapid onset of action and quick clearance from the body, contributing to prompt symptomatic relief and a significant reduction in parasite load. drugbank.comd-nb.info Research indicates that artemether and its active metabolite, dihydroartemisinin (B1670584) (DHA), can reduce asexual parasite mass by a remarkable 10,000-fold per reproductive cycle. springermedizin.denih.gov
Significance of Artemether as a Semisynthetic Antimalarial Agent
Artemether is classified as a semisynthetic derivative of artemisinin. nih.govprisminltd.compatsnap.com Semisynthesis involves using a compound isolated from a natural source, like artemisinin from Artemisia annua, as a starting material for chemical modifications to produce a new compound with altered or improved properties. wikipedia.org In the case of artemether, the lactone ring present in artemisinin is chemically modified to a lactol methyl ether. nih.gov This semisynthetic approach allows for the production of artemether, which retains the core antimalarial activity of artemisinin but may possess enhanced pharmacological characteristics, such as improved absorption or stability, compared to the parent compound. wikipedia.org The ability to semisynthesize artemether from a readily available natural precursor makes it a more economically viable option for large-scale production compared to total synthesis. wikipedia.org This is particularly important for ensuring access to effective antimalarial treatments in regions where malaria is endemic.
Detailed Research Findings
Research consistently demonstrates the high efficacy of artemether, particularly when used in combination therapies. Studies evaluating artemether-lumefantrine (AL), a widely used ACT, have reported high cure rates for uncomplicated P. falciparum malaria. For instance, a meta-analysis of AL efficacy studies in Ethiopia showed a PCR-corrected pooled proportion of treatment success of 98.7%. springermedizin.de Another study in northern Zambia reported a genotype-corrected therapeutic efficacy of 98.8% for AL in treating uncomplicated falciparum malaria in children. ajtmh.org
Data from various studies highlight the rapid action of artemether in clearing parasites and resolving fever. In a study in southwestern Ethiopia, AL demonstrated rapid parasite and fever clearance within the first 3 days of follow-up. d-nb.info Parasite and fever prevalence declined significantly by day 3, and gametocytaemia was absent. d-nb.info The fast action of artemether is attributed to its ability to quickly reduce parasite biomass, leading to rapid resolution of clinical symptoms. d-nb.infonih.gov
While artemether itself is rapidly cleared, its efficacy in ACTs is sustained by the longer-acting partner drug. springermedizin.dedrugbank.com This is crucial for eliminating any remaining parasites and preventing recrudescence. springermedizin.denih.gov
Data Table
Based on the research findings, a representative table summarizing efficacy data for Artemether-Lumefantrine in specific studies can be presented:
| Study Location | Year(s) of Study | Treatment Regimen | Patient Group | Efficacy Measure | Result | Citation |
| Ethiopia (Meta-analysis) | - | Artemether-Lumefantrine | Uncomplicated P. falciparum malaria | PCR-corrected Treatment Success | 98.7% | springermedizin.de |
| Northern Zambia | 2014-2015 | Artemether-Lumefantrine | Children with uncomplicated P. falciparum malaria | Genotype-corrected Therapeutic Efficacy | 98.8% | ajtmh.org |
| Southwestern Ethiopia | - | Artemether-Lumefantrine | Uncomplicated P. falciparum malaria | PCR-corrected Cure Rate (PP) | 96% | d-nb.info |
Note: PP = Per Protocol analysis
Structure
2D Structure
Propiedades
Key on ui mechanism of action |
Involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species. The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme, a hemoglobin degradation byproduct, derived from proteolysis of hemoglobin. This interaction is believed to result in the formation of a range of potentially toxic oxygen and carbon-centered radicals. Artemether (AM) is an antimalarial drug derived from artemisinin (Qinghaosu), an extract of the herb Artemisia annua L., sweet wormwood. Its antiparasitic effect is that of a schizontocide and is explained by rapid uptake by parasitized erythrocytes and interaction with a component of hemoglobin degradation resulting in formation of free radicals. It has been shown to exhibit a high clinical cure rate. Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are then presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins. |
|---|---|
Número CAS |
71963-77-4 |
Fórmula molecular |
C16H26O5 |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15?,16-/m1/s1 |
Clave InChI |
SXYIRMFQILZOAM-GXTLMGRASA-N |
SMILES isomérico |
CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC)C |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Apariencia |
Solid powder |
Color/Form |
Crystals |
melting_point |
86-90 86 to 88 °C 86 - 90 °C |
Otros números CAS |
71963-77-4 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Insoluble 4.57e-01 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha Artemether alpha-Artemether artemether artemether, (3R-(3alpha,5abeta,6alpha,8abeta,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8aalpha,9alpha,10beta,12beta,12aR*))-isomer artemether, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer artenam beta Arthemeter beta-arthemeter O Methyldihydroartemisinine O-methyldihydroartemisinine |
Presión de vapor |
4X10-5 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Molecular Mechanisms of Antimalarial Action of Artemether
Heme-Mediated Activation and Radical Generation
The prevailing mechanism for the activation of artemether hinges on the unique environment of the malaria parasite's food vacuole, a site of hemoglobin digestion. This process releases large quantities of heme, which plays a pivotal role in initiating the drug's cytotoxic cascade.
Interaction with Ferriprotoporphyrin IX and Ferrous Ions
Artemether's journey to becoming a potent antimalarial begins with its interaction with heme, specifically ferriprotoporphyrin IX (FP-IX), and ferrous ions (Fe²⁺) within the acidic confines of the parasite's food vacuole. drugbank.com The parasite detoxifies heme by polymerizing it into hemozoin. However, free heme and ferrous ions are available to react with artemether. nih.gov This interaction is crucial, as it is believed that the iron in heme catalyzes the cleavage of the endoperoxide bridge, a defining structural feature of artemisinin (B1665778) and its derivatives. patsnap.comfrontiersin.org Evidence suggests that artemether reacts more efficiently with heme than with other forms of iron, underscoring the significance of this interaction in the drug's targeted activity. nih.gov
Cleavage of the Endoperoxide Bridge and Reactive Oxygen Species Formation
The interaction with iron, primarily from heme, leads to the homolytic cleavage of the endoperoxide bridge within the artemether molecule. nih.govpatsnap.com This is the critical activation step, transforming the relatively stable drug into highly reactive and cytotoxic entities. The cleavage of this bridge generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. nih.govfrontiersin.org These radicals are highly unstable and can indiscriminately damage a wide range of biological macromolecules, contributing significantly to the parasite's demise. patsnap.com The formation of these deleterious radicals is a hallmark of the antimalarial action of the artemisinin class of drugs. nih.govfrontiersin.org
Intracellular Targets and Biochemical Perturbations in Plasmodium
Following its activation, the generated radical species wreak havoc on the parasite's internal machinery, targeting multiple essential pathways and leading to a swift and comprehensive cellular collapse.
Inhibition of Parasitic Nucleic Acid and Protein Synthesis
One of the significant downstream effects of artemether's activation is the inhibition of nucleic acid and protein synthesis in the parasite. drugbank.com The highly reactive radicals generated from the endoperoxide cleavage can alkylate and damage essential biomolecules, including those involved in these fundamental cellular processes. nih.gov While the precise mechanisms are complex, the widespread and indiscriminate nature of radical-induced damage can disrupt enzymatic functions and compromise the integrity of templates required for DNA replication and transcription, as well as the machinery for protein translation. This multifaceted attack on the parasite's ability to synthesize essential macromolecules contributes to its rapid clearance. drugbank.com
Interference with Parasite Mitochondrial Function
The parasite's mitochondrion is another primary target of artemether. patsnap.com The drug is known to disrupt mitochondrial function, leading to a decrease in the production of ATP, the cell's primary energy currency. patsnap.com This can occur through the generation of ROS at the mitochondrial level, which can depolarize the mitochondrial membrane and disrupt the electron transport chain. nih.govnih.gov The dissipation of the mitochondrial membrane potential is a critical event that compromises the parasite's cellular integrity and ultimately leads to its death. nih.gov Studies have shown that artemisinins can induce a significant increase in ROS production within isolated parasite mitochondria. plos.org
Dysregulation of Calcium Homeostasis via ATPase Inhibition (e.g., PfATP6)
Artemether has been shown to inhibit the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. patsnap.comoup.com This enzyme is crucial for maintaining calcium homeostasis within the parasite. patsnap.com By inhibiting PfATP6, artemether disrupts the normal regulation of intracellular calcium levels. patsnap.comnih.gov Elevated cytosolic calcium can trigger a variety of detrimental downstream effects, leading to cellular dysfunction and death. patsnap.com The structural similarity between artemisinin and thapsigargin, a known inhibitor of mammalian SERCA pumps, initially led to the hypothesis that PfATP6 is a target for artemisinins. nih.gov Subsequent research has provided evidence supporting this, demonstrating that artemisinin derivatives can selectively inhibit PfATP6 function. nih.govbiorxiv.org
| Compound/Ion | Role in Artemether's Mechanism of Action |
| Artemether | A prodrug that is activated within the malaria parasite. |
| Ferriprotoporphyrin IX (Heme) | Catalyzes the cleavage of the endoperoxide bridge of artemether. drugbank.comnih.gov |
| Ferrous Ions (Fe²⁺) | Along with heme, facilitates the generation of reactive radicals from artemether. drugbank.comfrontiersin.org |
| Reactive Oxygen Species (ROS) | Highly cytotoxic molecules produced upon artemether activation, causing widespread cellular damage. nih.govpatsnap.comfrontiersin.org |
| Carbon-Centered Radicals | Formed from the cleavage of the endoperoxide bridge, they alkylate and damage parasite biomolecules. nih.gov |
| PfATP6 | A calcium ATPase in the parasite that is inhibited by artemether, leading to disrupted calcium homeostasis. patsnap.comoup.com |
Comparative Analysis of Artemether and Dihydroartemisinin (B1670584) Action
The fundamental mechanism of action for both artemether and DHA involves the cleavage of the endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺), which is abundantly available in the form of heme within the malaria parasite's digestive vacuole. drugbank.comnih.gov This cleavage generates highly reactive carbon-centered radicals that subsequently alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death. nih.govnih.gov
However, the journey from prodrug to active metabolite introduces nuances in their comparative action. Artemether, being more lipophilic, may exhibit different membrane transport and accumulation characteristics compared to the more hydrophilic DHA. This can influence the concentration of the active compound at various subcellular locations within the parasite.
A key distinction in their molecular action lies in the direct and indirect nature of their effects. Artemether's action is indirect, being entirely dependent on its conversion to DHA. In contrast, DHA acts directly as the cytotoxic agent. This metabolic step can influence the onset and duration of action. While artemether provides a rapid onset of action, it is also quickly cleared from the body. drugbank.com
Recent studies have also highlighted that DHA may have immunomodulatory roles, such as promoting the polarization of macrophages to an M1 phenotype, which enhances the host's ability to clear the parasites. malariaworld.org This suggests that the antimalarial effect of these compounds may extend beyond direct parasite killing to include modulation of the host immune response.
The following table provides a comparative overview of key molecular and pharmacokinetic parameters for Artemether and Dihydroartemisinin.
| Feature | Artemether | Dihydroartemisinin (DHA) |
| Role | Prodrug | Active Metabolite |
| Solubility | Lipid-soluble | More water-soluble than artemether |
| Primary Action | Metabolized to DHA | Direct cytotoxic action on the parasite |
| Potency | Less potent than DHA in vitro | More potent and faster-acting in vitro |
| Mechanism of Activation | Cleavage of endoperoxide bridge by heme-iron | Cleavage of endoperoxide bridge by heme-iron |
| Molecular Effect | Generation of carbon-centered radicals upon conversion to DHA | Generation of carbon-centered radicals |
| Key Targets | Heme, parasite proteins (indirectly via DHA) | Heme, a wide range of parasite proteins |
| Protein Binding | Highly bound to human serum proteins (~95.4%) drugbank.com | Bound to human serum proteins (47% to 76%) drugbank.com |
| Metabolism | Rapidly and extensively metabolized in the liver to DHA drugbank.com | Further metabolized to inactive compounds |
The promiscuous nature of the reactive radicals produced by activated DHA is a significant advantage, as it makes the development of resistance more difficult compared to drugs that have a single, specific molecular target. nih.gov Both artemether, through its conversion to DHA, and DHA itself contribute to this multi-targeted assault on the parasite, disrupting numerous essential cellular pathways. nih.gov
Metabolic Pathways and Biotransformation of Artemether in Research Models
Primary Metabolic Conversion to Dihydroartemisinin (B1670584)
The principal metabolic pathway of artemether involves its rapid and extensive demethylation to dihydroartemisinin (DHA). who.inttmda.go.tztmda.go.tz This conversion is a crucial step as DHA is the main biologically active metabolite responsible for the majority of the antimalarial activity of artemether. tmda.go.tzwikipedia.orgoup.comsmpdb.ca Studies using human liver microsomes and in vivo human data confirm this rapid conversion. tmda.go.tztmda.go.tzfda.gov The peak plasma concentrations of both artemether and DHA are typically reached within approximately two hours after administration. tmda.go.tztmda.go.tzspringermedizin.denih.gov
Enzymatic Systems Involved in Artemether Metabolism
The biotransformation of artemether is primarily mediated by cytochrome P450 (CYP) enzymes, with subsequent metabolism of its active metabolite, DHA, involving uridine (B1682114) glucuronosyltransferases (UGTs). smpdb.caresearchgate.netspringermedizin.delshtm.ac.uk
Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6, CYP3A5)
Cytochrome P450 enzymes, particularly those belonging to the CYP3A family, play a significant role in the initial metabolic conversion of artemether to DHA. CYP3A4 is identified as a primary enzyme involved in this demethylation process. tmda.go.tztmda.go.tzfda.govpharmgkb.orgasm.org Secondary contributions from other CYP isoforms, such as CYP2B6 and CYP3A5, have also been observed in the metabolism of artemisinin (B1665778) derivatives, including artemether. researchgate.netspringermedizin.depharmgkb.orgnih.gov In vitro studies using human recombinant CYP enzymes have provided evidence for the involvement of CYP3A4, with secondary contributions from CYP2B6 and CYP3A5. pharmgkb.org Some research also suggests possible involvement of CYP2A6 and CYP1A2 in artemether metabolism. oup.comnih.gov
Uridine Glucuronosyltransferase (UGT) Involvement
Following the formation of DHA, further metabolism occurs through glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netlshtm.ac.ukasm.orgnih.gov UGT1A9 and UGT2B7 are key enzymes involved in the conversion of DHA to inactive glucuronide metabolites, which are subsequently eliminated, largely through bile. smpdb.capharmgkb.orgasm.org Other UGT isoforms, such as UGT1A1 and UGT1A8, have also been reported to contribute to DHA glucuronidation. pharmgkb.org
Formation of Biologically Active and Inactive Metabolites
The primary and most significant biologically active metabolite of artemether is dihydroartemisinin (DHA). tmda.go.tzwikipedia.orgoup.comsmpdb.ca DHA retains potent antimalarial activity and is considered responsible for a substantial portion of the therapeutic effect of artemether. wikipedia.orgoup.com As discussed, DHA is subsequently metabolized into inactive glucuronide conjugates by UGT enzymes, facilitating their elimination from the body. who.inttmda.go.tztmda.go.tzsmpdb.capharmgkb.orgasm.orgwho.int Metabolism studies using research models, such as rat liver microsome preparations, have also identified additional minor, inactive metabolites of artemether. pharmgkb.org
Investigational Studies on Metabolic Liabilities and Enzyme Induction Potential
Investigational studies have explored the metabolic liabilities of artemether, including its potential to cause enzyme induction. Artemisinins, including artemether and DHA, have been shown to induce the activity of certain CYP enzymes, particularly CYP3A. tmda.go.tzpharmgkb.org This auto-induction has been proposed as a mechanism contributing to the observed decline in plasma concentrations of artemisinins upon repeated administration. pharmgkb.org In vitro studies using human hepatocytes have indicated that the induction of CYP3A4 and CYP2B6 by artemisinins may be mediated through the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). pharmgkb.org While in vitro studies at therapeutic concentrations generally haven't shown significant inhibition of CYP450 enzymes by artemether, artemether and DHA have been reported to have a mild inducing effect on CYP3A4 activity. tmda.go.tzrwandafda.gov.rw This induction potential is a key consideration in assessing potential drug-drug interactions. rwandafda.gov.rw Physiologically based pharmacokinetic (PBPK) models have been developed to simulate artemether pharmacokinetics and assess the impact of factors like enzyme induction, particularly in the context of co-administration with other drugs. scienceopen.comnih.gov
Metabolic Pathway Summary
| Step | Enzyme System Involved | Product(s) | Activity Status |
| Primary Conversion | Cytochrome P450 (primarily CYP3A4, also CYP2B6, CYP3A5, possibly CYP1A2, CYP2A6) tmda.go.tztmda.go.tzfda.govnih.govresearchgate.netspringermedizin.depharmgkb.orgasm.orgnih.gov | Dihydroartemisinin | Active |
| Further Metabolism of DHA | Uridine Glucuronosyltransferase (UGT1A9, UGT2B7, also UGT1A1, UGT1A8) smpdb.caresearchgate.netlshtm.ac.ukpharmgkb.orgasm.orgnih.gov | Inactive Glucuronides | Inactive |
| Minor Metabolites | Not explicitly defined in sources | Minor Metabolites | Inactive |
Pharmacokinetic Parameters (Illustrative Data from Research Models)
| Compound | Parameter | Value (Example from studies) | Model/Context | Source |
| Artemether | Peak Plasma Concentration (Tmax) | ~2 hours | Oral administration, healthy adults/patients | tmda.go.tztmda.go.tzspringermedizin.denih.gov |
| Dihydroartemisinin | Peak Plasma Concentration (Tmax) | ~2-3 hours | Oral administration, healthy adults/patients | tmda.go.tztmda.go.tzoup.comspringermedizin.denih.gov |
| Artemether | Terminal Elimination Half-life | ~2 hours | Healthy volunteers/patients | who.inttmda.go.tztmda.go.tznih.govwho.intrwandafda.gov.rwnafdac.gov.ng |
| Dihydroartemisinin | Terminal Elimination Half-life | ~2 hours | Healthy volunteers/patients | who.inttmda.go.tztmda.go.tznih.govwho.intrwandafda.gov.rwnafdac.gov.ng |
| Artemether | Oral Clearance (Day 1, children) | 2.6 liters/h/kg | Population PK model, children with malaria | asm.org |
| Artemether | Oral Clearance (Day 3, children) | 10 liters/h/kg | Population PK model, children with malaria | asm.org |
| Artemether | AUC (single dose, fed healthy adults) | 146-338 ng·h/mL | Single dose, 80/480 mg artemether/lumefantrine (B1675429) | tmda.go.tztmda.go.tz |
| Dihydroartemisinin | AUC (single dose, fed healthy adults) | 169-308 ng·h/mL | Single dose, 80/480 mg artemether/lumefantrine | tmda.go.tztmda.go.tz |
| Artemether | AUC Ratio (Day 3/Day 1) | 0.19 - 0.44 | Repeated administration | tmda.go.tznafdac.gov.ng |
| Dihydroartemisinin | AUC Ratio (Day 3/Day 1) | 1.06 - 2.50 | Repeated administration | tmda.go.tznafdac.gov.ng |
Note: Pharmacokinetic parameters can exhibit variability depending on the study population, formulation, and specific research model used.
Chemical Synthesis and Derivatization Strategies of Artemether and Analogues
Semisynthetic Routes from Natural Artemisinin (B1665778) Precursors
The most common and established method for producing artemether involves a two-step semi-synthesis from artemisinin. rsc.orgnih.gov This process capitalizes on the abundant natural supply of artemisinin from Artemisia annua. acs.org
Reduction of Artemisinin to Dihydroartemisinin (B1670584)
The first step in the semi-synthesis is the reduction of artemisinin to dihydroartemisinin (DHA). rsc.orgnih.gov Artemisinin contains a lactone group, which is selectively reduced to a lactol (hemiacetal) in dihydroartemisinin. fda.govwikipedia.org This reduction is typically achieved using mild hydride-reducing agents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation, often carried out in a solvent like methanol (B129727) at low temperatures (e.g., 0-5 °C). wikipedia.orggoogle.compatsnap.comgoogle.com Potassium borohydride and lithium borohydride can also be used. wikipedia.org This reaction is notable because under these conditions, sodium borohydride typically does not reduce lactones; however, the unique structure of artemisinin allows for this selective reduction to the lactol, yielding dihydroartemisinin in high yields, often exceeding 90%. wikipedia.org The reduction of the carbonyl group at the C-10 position of artemisinin leads to the formation of dihydroartemisinin, which exists as a mixture of epimers at the C-10 position. fda.govnih.gov
Methylation of Dihydroartemisinin
The second step is the methylation of the hemiacetal hydroxyl group of dihydroartemisinin to form the methyl ether, artemether. rsc.orgfda.govnih.gov This etherification reaction is typically carried out in the presence of an acid catalyst and methanol. rsc.orgnih.gov Various acid catalysts have been explored, including Lewis acids such as BF₃·Et₂O and Me₃SiCl, as well as solid acid catalysts like cellulose (B213188) sulfuric acid. rsc.orggoogle.com The acidic methylation of dihydroartemisinin favors the formation of the β-anomer of artemether. fda.gov
Conventional approaches often involve isolating dihydroartemisinin before the methylation step. google.com However, one-pot procedures have been developed to improve efficiency, where the reduction and methylation are performed sequentially in the same reaction vessel without isolating the dihydroartemisinin intermediate. rsc.orggoogle.com For instance, a one-pot method involves reducing artemisinin with sodium borohydride in methanol at low temperatures, followed by the addition of an acid catalyst such as trifluoroacetic acid or chlorotrimethylsilane (B32843) to the reaction mixture at cooling temperature to effect methylation. google.com This single-pot conversion can significantly reduce reaction time and avoid the need for intermediate isolation. google.com
Advanced Synthetic Methodologies
Beyond the classical semi-synthetic route, advanced synthetic methodologies are being explored to improve the efficiency, sustainability, and scalability of artemether production, as well as to create novel analogues.
Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a promising technique for the production of artemisinin derivatives, including artemether. researchgate.netrsc.org This approach offers advantages such as improved reaction control, shorter reaction times, and enhanced safety compared to batch processes. rsc.org Continuous flow systems can integrate multiple reaction steps, potentially leading to more streamlined and efficient production. rsc.org For example, continuous flow photochemistry has been utilized to synthesize artemisinin from dihydroartemisinic acid, a precursor also found in Artemisia annua. acs.orgrsc.orgnih.gov While the direct continuous flow synthesis of artemether from artemisinin via reduction and methylation is an area of investigation, continuous flow platforms are being developed for the synthesis of artemisinin derivatives from precursors. researchgate.netrsc.org
Strategies for Modifying the C-10 Acetal (B89532) Linkage (e.g., Carba Analogs)
The C-10 acetal linkage in artemether and other first-generation artemisinin derivatives is known to be a metabolic liability, leading to rapid conversion to dihydroartemisinin and subsequent clearance. nih.govacs.orgliverpool.ac.uknih.gov To address this, strategies for modifying the C-10 acetal linkage have been developed, aiming to improve metabolic stability and pharmacokinetic properties. nih.govacs.orgliverpool.ac.uk
One significant strategy involves replacing the oxygen at the C-10 position with a carbon atom, leading to the synthesis of C-10 carba analogs. nih.govacs.orgliverpool.ac.uk These carba analogs contain a carbon-carbon bond at the position where the acetal oxygen was located. nih.gov This modification is expected to enhance hydrolytic stability and potentially result in a longer half-life and reduced toxicity compared to the original acetal derivatives. liverpool.ac.uk Synthetic methodologies have been developed to construct these C-10 carba analogs, often involving the reaction of intermediates with appropriate carbon nucleophiles in the presence of Lewis acids. nih.govacs.org Studies on these carba analogs have shown increased stability in simulated gastric conditions compared to artemether and artesunate (B1665782). nih.gov
Another approach to modify the C-10 position involves the synthesis of C-10 deoxoartemisinin (B1224473) monomers and dimers, also with the goal of improving stability. nih.gov These modifications aim to circumvent the metabolic dealkylation pathway that leads to dihydroartemisinin. nih.gov
The development of C-10 modified analogs, such as carba analogs, represents an ongoing effort to create next-generation artemisinin-based drugs with improved pharmacological profiles. nih.govacs.orgliverpool.ac.uk
Structure Activity Relationship Sar Studies and Rational Design of Artemether Analogues
Elucidation of the Essential Role of the Endoperoxide Bridge
The defining structural feature of artemisinin (B1665778) and its derivatives, including artemether, is the 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge. This bridge has been unequivocally established as essential for their antimalarial activity. mdpi.comwikipedia.orgresearchgate.netfrontiersin.orgnih.gov The mechanism of action is believed to involve the reductive cleavage of this endoperoxide bridge by ferrous iron (Fe(II)) or heme within the malaria parasite's food vacuole. mdpi.comwikipedia.orgresearchgate.netfrontiersin.orgnih.govjocpr.comresearchgate.net This cleavage generates highly reactive free radicals, primarily carbon-centered radicals, which then alkylate parasitic proteins and heme, disrupting vital cellular processes and leading to parasite death. mdpi.comresearchgate.netfrontiersin.orgnih.govjocpr.comresearchgate.netresearchgate.net Studies with synthetic endoperoxides lacking other structural features of artemisinin have further supported the critical role of the endoperoxide pharmacophore. mdpi.com The fact that 1-carba derivatives of artemisinin, which lack the endoperoxide bridge, are ineffective in killing parasites provides strong evidence for its essentiality. nih.gov
Positional and Functional Group Modifications and Their Impact on Anti-Parasitic Activity
Modifications to the artemisinin scaffold, particularly at the C-10 position, have been extensively explored to generate analogues with improved properties. wikipedia.orgcabidigitallibrary.org These modifications aim to enhance chemical stability, modulate solubility, improve pharmacokinetic profiles, and increase antimalarial potency.
Modifications at the C-10 Position
The C-10 position of artemisinin and dihydroartemisinin (B1670584) is a primary site for chemical modification. wikipedia.orgcabidigitallibrary.org Artemether itself is a C-10 ether derivative of dihydroartemisinin. wikipedia.orgrsc.orgresearchgate.net The acetal (B89532) group at the C-10 position of artemisinin (and the hemiacetal in dihydroartemisinin) can confer chemical and biological instability. cabidigitallibrary.orgnih.gov Modifications at this position can influence the molecule's stability under acidic conditions and its metabolic fate. For example, introducing different substituents at C-10 can lead to derivatives with altered lipophilicity and water solubility, impacting their absorption, distribution, and interaction with biological targets. researchgate.net Studies on C-10 substituted triazolyl artemisinins have shown that the nature of the substituent at this position can significantly impact antimalarial activity against resistant strains of P. falciparum. cabidigitallibrary.orgnih.gov Some C-10 carba-analogues, where the oxygen at C-10 is replaced by a carbon, have shown potent antimalarial activity, sometimes exceeding that of artemisinin. rsc.orgresearchgate.net Stereochemistry at the C-10 position can also influence the activity of artemisinin analogues. cabidigitallibrary.orgresearchgate.net
Incorporation of Amino Functionality for Enhanced Accumulation
Inspired by the accumulation of basic antimalarial drugs like chloroquine (B1663885) in the acidic food vacuole of the parasite via an "ion-trapping" effect, researchers have incorporated amino functionality into artemisinin analogues. jocpr.comnih.govacs.orgliverpool.ac.ukacs.org The rationale is that the protonated amino groups at the low pH of the food vacuole would lead to increased accumulation of the drug, thereby increasing the concentration available for activation by ferrous iron and subsequent parasiticidal activity. nih.govacs.orgliverpool.ac.ukacs.org Studies have shown that the incorporation of amino functionality can enhance the activity of artemisinin derivatives, particularly against chloroquine-resistant strains of P. falciparum. acs.orgacs.org Piperazine-linked and C-10 carba-linked amino derivatives have been synthesized and evaluated, with some compounds demonstrating increased potency compared to artemisinin and artemether in vitro. nih.govacs.org This approach aims to improve drug targeting to the site of action within the parasite.
Development of Fluorinated Ether and Ester Analogues
Fluorination of organic molecules can significantly impact their physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. informahealthcare.comtandfonline.com The introduction of fluorine or fluorinated groups into artemisinin analogues, particularly at the C-10 position, has been explored to develop compounds with improved pharmacological profiles. informahealthcare.comtandfonline.comresearchgate.net For instance, trifluoromethyl (-CF₃) substituted analogues of artemether and artesunate (B1665782) have been synthesized. researchgate.net The presence of a CF₃ group at C-10 of artemisinin derivatives has been shown to increase chemical stability, particularly under acidic conditions. researchgate.net These fluorinated analogues have also demonstrated high in vivo antimalarial activity in mouse models of malaria. researchgate.net While some studies on other fluorinated scaffolds have shown reduced activity upon fluoroalkyl substitution, the incorporation of fluorine into artemisinin derivatives, especially at key positions like C-10, remains a strategy for developing more stable and potent antimalarials. nih.gov
Computational Approaches in SAR: CoMFA and HQSAR Methodologies
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, play a significant role in understanding the SAR of artemisinin derivatives and guiding the design of new analogues. biorxiv.orgnih.govresearchgate.netacs.orgresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netbiorxiv.org Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are two widely used 3D-QSAR techniques applied to artemisinin compounds. biorxiv.orgnih.govresearchgate.netacs.orgnih.govresearchgate.netbiorxiv.org
CoMFA relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. biorxiv.orgresearchgate.netacs.orgnih.govbiorxiv.org By aligning molecules and calculating these fields at grid points, CoMFA models can identify regions in space where specific interactions are favorable or unfavorable for activity. biorxiv.orgacs.orgnih.gov HQSAR, on the other hand, uses a 2D fingerprint-based approach that encodes topological and compositional information of the molecules into a "molecular hologram". biorxiv.orgnih.govresearchgate.netacs.orgresearchgate.net HQSAR does not require 3D alignment, which can be an advantage for flexible molecules. researchgate.net
Both CoMFA and HQSAR methodologies have been successfully applied to large datasets of artemisinin analogues with known antimalarial activity to develop predictive QSAR models. nih.govresearchgate.netacs.orgnih.govresearchgate.net These models provide insights into the structural requirements for optimal activity and can be used to predict the activity of new, unsynthesized compounds, thus guiding rational drug design efforts. biorxiv.orgnih.govresearchgate.netacs.orgnih.govbiorxiv.org Studies have shown that these computational approaches can generate statistically robust models with good predictive ability for the antimalarial activity of artemisinin derivatives. nih.govresearchgate.netacs.orgnih.gov
Design Principles for Novel Artemisinin-Derived Antimalarials
The SAR studies and computational analyses have informed several key design principles for developing novel artemisinin-derived antimalarials. The absolute requirement of the endoperoxide bridge is the foremost principle; any analogue designed must retain this moiety or a functional equivalent that can generate reactive species upon activation. mdpi.comwikipedia.orgresearchgate.netfrontiersin.orgnih.gov
Modifications at the C-10 position are critical for modulating pharmacokinetic properties and potentially improving stability and potency. wikipedia.orgcabidigitallibrary.org Strategies include the synthesis of ether, ester, and carba analogues with various substituents to optimize solubility, metabolic profile, and interaction with the parasite. cabidigitallibrary.orgrsc.orgresearchgate.netnih.govresearchgate.net
Incorporating basic functionalities, such as amino groups, is a design strategy aimed at enhancing drug accumulation in the acidic food vacuole of the parasite through ion-trapping, potentially leading to increased local concentration and improved efficacy. jocpr.comnih.govacs.orgliverpool.ac.ukacs.org
The development of fluorinated analogues is another avenue to improve chemical stability and pharmacokinetic properties. informahealthcare.comtandfonline.comresearchgate.net Selective fluorination can influence lipophilicity and metabolic clearance, potentially leading to compounds with longer half-lives and improved oral bioavailability. informahealthcare.comtandfonline.com
Rational design also involves considering the potential for resistance development. While artemisinin resistance has been a concern, the multiple proposed targets and complex mechanism of action may make the development of high-level resistance more challenging compared to drugs with single targets. frontiersin.orgnih.gov Designing compounds that maintain activity against emerging resistant strains, such as those with mutations in the Kelch 13 protein, is a current focus. frontiersin.org
Computational approaches like CoMFA and HQSAR are integral to the rational design process, allowing for the prediction of activity and the identification of favorable structural features before synthesis. biorxiv.orgnih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netbiorxiv.org This in silico screening helps prioritize the synthesis and testing of promising candidates, accelerating the drug discovery process.
Molecular Mechanisms of Plasmodium Resistance to Artemisinins and Artemether
Role of Kelch13 (K13) Mutations in Artemisinin (B1665778) Resistance
Mutations within the propeller domain of the P. falciparum Kelch13 (K13) protein are the primary molecular marker for artemisinin resistance. elifesciences.orgnih.gov These mutations are strongly associated with delayed parasite clearance times in patients following treatment with ACTs. The K13 protein is involved in several crucial cellular processes, and its alteration leads to a cascade of effects that collectively contribute to parasite survival in the presence of artemisinin and its derivatives.
Impact on Hemoglobin Endocytosis and Drug Activation
Artemisinins are pro-drugs that require activation by heme, a product of the parasite's digestion of host cell hemoglobin, to exert their parasiticidal effects. elifesciences.orgresearchgate.net A key mechanism by which K13 mutations confer resistance is through the reduction of hemoglobin endocytosis by the parasite. nih.govnih.govelifesciences.org The K13 protein is localized to the cytostome, a specialized structure used by the parasite for ingesting host cell cytoplasm, including hemoglobin. elifesciences.org
Mutations in K13 are thought to impair the function of the cytostome, leading to decreased uptake of hemoglobin. elifesciences.org This reduction in hemoglobin digestion results in lower intracellular concentrations of heme, and consequently, reduced activation of artemether. elifesciences.orgresearchgate.net With less activated drug, the parasite can better withstand the therapeutic pressure. Studies have demonstrated that parasites with K13 mutations exhibit lower levels of hemoglobin degradation by-products. elifesciences.org
Table 1: Impact of K13 Mutations on Hemoglobin Uptake and Artemisinin Activation
| K13 Status | Effect on Hemoglobin Endocytosis | Consequence for Heme Levels | Impact on Artemether Activation | Resulting Phenotype |
|---|---|---|---|---|
| Wild-Type | Normal | Normal | Efficient | Susceptible |
| Mutant | Reduced | Reduced | Reduced | Resistant |
Influence on Parasite Antioxidant Functions and DNA Repair
The parasiticidal action of activated artemisinins involves the generation of reactive oxygen species (ROS), which cause widespread damage to parasite proteins and other macromolecules. researchgate.net Evidence suggests that K13 mutant parasites may possess enhanced antioxidant capabilities and more efficient DNA repair mechanisms, allowing them to better cope with the oxidative stress induced by the drug. nih.gov
Some studies have indicated that artemisinin-resistant parasites exhibit an enhanced ability to repair DNA damage caused by drug exposure. mit.edu This enhanced repair capacity could be a crucial factor in allowing the parasite to survive the initial drug insult and resume replication. Variations in genes associated with DNA repair have been found in resistant parasites, often in conjunction with K13 mutations. mit.edu
Effects on Cellular Processes: Cell Cycle, Protein Homeostasis, and Mitochondrial Metabolism
K13 mutations have been shown to alter multiple facets of the parasite's intra-erythrocytic developmental cycle. nih.govmalariaworld.org These changes can include alterations in cell cycle periodicity, with some mutant parasites exhibiting a prolonged ring stage. This extended ring stage may contribute to resistance as early ring-stage parasites are the primary target of artemisinins.
Furthermore, K13 mutations are associated with changes in protein homeostasis, including the unfolded protein response and protein degradation pathways. nih.govmalariaworld.org These alterations may help the parasite manage the proteotoxic stress induced by artemisinin-mediated damage.
Mitochondrial metabolism also appears to be rewired in K13 mutant parasites. nih.govmalariaworld.orgresearchgate.net Changes in mitochondrial processes, including damage sensing and antioxidant properties, may augment the protective effects of K13 mutations, enabling parasites to enter a temporary state of quiescence and recover more rapidly after drug exposure. nih.govmalariaworld.org
Contributions of Transporter Proteins to Drug Susceptibility
While K13 mutations are the primary drivers of artemisinin resistance, other genetic factors, particularly polymorphisms and changes in the expression of transporter proteins, can modulate the level of parasite susceptibility to artemether and its partner drugs.
P. falciparum Multidrug Resistance 1 (PfMDR1) Modulations
The P. falciparum multidrug resistance 1 (PfMDR1) transporter, located on the membrane of the parasite's digestive vacuole, plays a significant role in modulating the parasite's response to various antimalarial drugs, including artemisinin derivatives. asm.orgnih.gov Increased copy number of the pfmdr1 gene has been associated with reduced susceptibility to artemether. epa.govosti.gov
Polymorphisms in pfmdr1, such as the N86Y mutation, have also been implicated in altered drug responses. researchgate.netnih.gov Selection of specific pfmdr1 alleles has been observed following treatment with artemether-containing combination therapies. nih.govcdu.edu.au These modulations in PfMDR1 can influence the intracellular concentration of the drug, thereby affecting its efficacy.
Table 2: Role of PfMDR1 in Artemether Susceptibility
| PfMDR1 Modulation | Mechanism | Impact on Artemether Susceptibility |
|---|---|---|
| Increased Gene Copy Number | Increased transporter expression | Decreased |
| Specific Polymorphisms (e.g., N86Y) | Altered transporter function | Modulated (can be increased or decreased depending on the partner drug) |
P. falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT) Cross-Resistance Implications
The P. falciparum chloroquine resistance transporter (PfCRT) is the primary determinant of resistance to chloroquine. However, mutations in this transporter, particularly the K76T mutation, can also influence the parasite's susceptibility to other antimalarials, including components of ACTs. nih.govfrontiersin.org
Epigenetic and Epitranscriptomic Mechanisms of Resistance (e.g., tRNA Modification Reprogramming)
Recent research has illuminated that the resistance of Plasmodium falciparum to artemisinins is not solely dependent on genetic mutations but also involves complex epigenetic and epitranscriptomic modifications. malariaworld.orgmalariaworld.orgnih.govspringermedizin.de These regulatory pathways can allow the parasite to rapidly adapt to the stress induced by artemisinin and its derivatives, like artemether. malariaworld.orgmalariaworld.orgnih.gov
A significant epitranscriptomic mechanism that has been identified is the reprogramming of transfer RNA (tRNA) modifications. malariaworld.orgmalariaworld.orgnih.gov This process is a conserved translational control mechanism that enables cells to respond swiftly to stressful conditions. malariaworld.orgmalariaworld.org In artemisinin-resistant parasites, a notable change is the differential hypomodification of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) on tRNA following drug exposure. malariaworld.orgmalariaworld.orgnih.gov This alteration in tRNA modification is linked to codon-biased translation, affecting a subset of proteins, including the key resistance-associated protein PfK13. malariaworld.orgmalariaworld.orgnih.gov
Studies have shown that the conditional knockdown of PfMnmA, the terminal s2U thiouridylase, in an artemisinin-sensitive parasite background, led to an increase in parasite survival when exposed to artemisinin. malariaworld.orgmalariaworld.org This suggests that the hypomodification of tRNA can directly influence the parasite's response to the drug. malariaworld.orgmalariaworld.org This epitranscriptomic pathway, specifically through tRNA s2U reprogramming, is thought to be a strategy employed by resistant parasites to survive the stress induced by artemisinin. malariaworld.orgmalariaworld.orgnih.gov
From an epigenetic standpoint, the regulation of gene expression is crucial for many key biological processes in Plasmodium, and there is growing evidence that it plays a role in artemisinin resistance. springermedizin.denih.gov For instance, the histone acetyltransferase PfGCN5 has been implicated in the resistance of P. falciparum to artemisinins by enhancing the unfolded protein response (UPR) pathway and controlling hundreds of genes involved in stress responses. springermedizin.de While the primary driver of resistance is recognized as mutations in the PfK13 protein, these epigenetic and epitranscriptomic mechanisms may represent a yet-unidentified regulatory layer contributing to the quiescence and survival of the parasite under drug pressure. malariaworld.orgmalariaworld.orgnih.gov
Phenotypic Manifestations of Resistance in Plasmodium (e.g., Delayed Parasite Clearance)
The primary and most well-documented phenotypic manifestation of artemisinin and artemether resistance in Plasmodium falciparum is delayed parasite clearance. nih.govjwatch.orgmedrxiv.org This is characterized by a slower rate at which parasites are cleared from the bloodstream of an infected individual following treatment with an artemisinin-based combination therapy (ACT). jwatch.orgresearchgate.net Clinically, artemisinin partial resistance is defined by a parasite clearance half-life of five hours or more. jwatch.org
This delayed clearance phenotype is strongly associated with mutations in the propeller domain of the P. falciparum Kelch 13 (PfK13) protein. researchgate.netresearchgate.net While numerous PfK13 mutations have been identified, not all are linked to resistance. who.int The presence of validated resistance-conferring mutations, however, correlates with slower parasite clearance times observed in clinical settings. nih.gov For example, a study in central Vietnam observed that delayed parasite clearance (≥72 hours) was significantly more prevalent in patients with parasites carrying a mutant K13 allele compared to those with the wild-type allele. nih.gov
Beyond delayed clearance, other phenotypic traits have been associated with artemisinin resistance. One such characteristic is the ability of resistant parasites to recover from a drug-induced dormant state. nih.govnih.gov This suggests that resistant parasites have a decreased sensitivity to the induction of dormancy by artemisinins and can resume growth more rapidly after the drug pressure is removed. nih.gov
Furthermore, in vitro studies have revealed other subtle phenotypic changes in artemisinin-resistant parasite lines. For instance, some resistant progeny have been observed to have a significantly lower number of merozoites per schizont compared to their sensitive parent strains. nih.govresearchgate.net Conversely, other resistant lines have shown an increase in merozoite production. nih.govresearchgate.net These findings indicate that the artemisinin resistance phenotype is complex, involving not only a decreased susceptibility to the drug's immediate effects but also alterations in the parasite's developmental cycle and its ability to enter and recover from a state of dormancy. researchgate.netnih.gov
Table 1: Key Epigenetic and Epitranscriptomic Factors in Artemisinin Resistance
| Factor | Type | Role in Resistance |
|---|---|---|
| tRNA mcm5s2U hypomodification | Epitranscriptomic | Alters codon-biased translation of stress-response proteins, including PfK13, enhancing parasite survival under artemisinin pressure. malariaworld.orgmalariaworld.orgnih.gov |
| PfMnmA | Enzyme (tRNA modifying) | Conditional knockdown leads to increased artemisinin survival, suggesting its role in the tRNA modification pathway of resistance. malariaworld.orgmalariaworld.org |
| PfGCN5 | Epigenetic (Histone Acetyltransferase) | Increases the unfolded protein response (UPR) and regulates stress-response genes, contributing to artemisinin resistance. springermedizin.de |
**Table 2: Phenotypic Manifestations of Artemisinin Resistance in *Plasmodium falciparum***
| Phenotype | Description | Associated Factors |
|---|---|---|
| Delayed Parasite Clearance | Slower rate of parasite elimination from the bloodstream after ACT treatment; defined as a parasite clearance half-life of ≥5 hours. jwatch.orgmedrxiv.org | Strongly correlated with mutations in the PfK13 protein. researchgate.netresearchgate.net |
| Recovery from Dormancy | Resistant parasites exhibit a decreased sensitivity to drug-induced dormancy and a faster recovery to a replicative state. nih.govnih.gov | An inherent characteristic of the artemisinin resistance phenotype. nih.gov |
| Altered Merozoite Production | Some resistant parasite lines show a significant decrease in the number of merozoites per schizont, while others show an increase. nih.govresearchgate.net | Observed in in-vitro selected resistant progeny. nih.govresearchgate.net |
Preclinical Efficacy Evaluations of Artemether in Parasite Models
In Vitro Anti-Parasitic Activity Against Plasmodium Strains
Susceptibility of Chloroquine-Sensitive and -Resistant Isolates
Artemether has demonstrated potent in vitro activity against a wide range of Plasmodium falciparum strains, crucially showing comparable efficacy against both chloroquine-sensitive and chloroquine-resistant isolates. This characteristic underscores its importance in regions where chloroquine (B1663885) resistance is prevalent.
A study evaluating African isolates of P. falciparum from Senegal found that the 50% inhibitory concentration (IC50) values for artemether were within a narrow range, with a mean IC50 of 3.43 nM. nih.gov The research highlighted that artemether was equally effective against chloroquine-sensitive and chloroquine-resistant isolates. nih.govird.fr Specifically, the mean IC50 for chloroquine-sensitive isolates was 3.46 nM, while for chloroquine-resistant isolates, it was 2.80 nM, indicating no significant difference in susceptibility. nih.govird.fr
Further research supports these findings, showing artemether's effectiveness against various P. falciparum reference clones. For instance, the W2 clone, known for its resistance to chloroquine, is sensitive to artemisinin (B1665778) derivatives like artemether. iiste.org Similarly, the 3D7 clone, which is sensitive to chloroquine, also shows susceptibility to artemether. iiste.org The consistent efficacy of artemether across strains with different resistance profiles to older antimalarials like chloroquine is a key aspect of its preclinical profile. researchgate.netoup.commayoclinic.org Artemisinin-based combination therapies (ACTs), which include artemether, are now recommended as the primary treatment for uncomplicated P. falciparum malaria, largely due to this broad effectiveness. who.intnih.gov
In Vitro Susceptibility of P. falciparum Isolates to Artemether
| Parameter | Chloroquine-Sensitive Isolates | Chloroquine-Resistant Isolates | Reference |
|---|---|---|---|
| Mean IC50 (nM) | 3.46 | 2.80 | nih.govird.fr |
| 95% Confidence Interval (nM) | 2.08-4.84 | 2.00-3.60 | nih.govird.fr |
Stage-Specific Activity against Asexual Blood Stages
Artemether's primary therapeutic action is directed against the asexual blood stages of the Plasmodium parasite, which are responsible for the clinical symptoms of malaria. guidetomalariapharmacology.org Its activity is characterized by a rapid reduction in parasite biomass. who.int The compound is known to be particularly effective against the early stages of the erythrocytic cycle. researchgate.net
The mechanism of artemisinin derivatives, including artemether, involves the production of free radicals that damage parasite membranes. ird.fr This rapid action leads to a swift clearance of parasites from the bloodstream. nih.govnih.gov Studies have shown that artemether and its derivatives act on the early ring stages through to the mature schizont stages of the parasite's asexual development. nih.govnih.gov This broad activity within the asexual cycle contributes to its high efficacy in reducing parasitemia.
Research comparing various antimalarials has confirmed that endoperoxides, the class to which artemether belongs, are potent inhibitors of gametocyte maturation and gamete formation, in addition to their well-established activity against asexual stages. nih.gov This suggests a dual action that not only treats the clinical disease but may also impact the transmission of the parasite. researchgate.net
In Vivo Studies in Rodent Malaria Models
Use of Plasmodium berghei and Plasmodium falciparum Infected Mice
Rodent malaria models, particularly those using Plasmodium berghei and humanized mice infected with Plasmodium falciparum, are crucial for the in vivo evaluation of antimalarial compounds like artemether. These models allow for the assessment of drug efficacy in a complex biological system, providing data that is more indicative of potential clinical performance than in vitro assays alone.
Plasmodium berghei is widely used in murine models to study various aspects of malaria, including drug sensitivity. nih.gov The ANKA strain of P. berghei is often used to induce a model of experimental cerebral malaria (ECM) in susceptible mice, which serves as a valuable tool for investigating potential therapeutics for human cerebral malaria. nih.gov Studies using P. berghei have demonstrated artemether's ability to effectively treat infections, including late-stage cerebral malaria. nih.gov The model has also been used to compare the efficacy of artemether with other antimalarials like chloroquine and quinine (B1679958). nih.gov
To more closely mimic human infections, humanized mouse models have been developed. These mice are immunodeficient and engrafted with human red blood cells, making them susceptible to infection with the human parasite Plasmodium falciparum. nih.govcam.ac.ukfrontiersin.org This model is instrumental for studying the asexual blood stage of P. falciparum in vivo and for testing the efficacy of novel antimalarial compounds. nih.govasm.org These models have been successfully used to establish P. falciparum infections and to characterize parasite growth and response to therapies in an in vivo setting that includes a human immune system component. cam.ac.uk
Assessment of Parasitemia Reduction and Parasite Clearance
A primary endpoint in in vivo preclinical studies is the assessment of parasitemia reduction and the rate of parasite clearance following treatment. Artemether has consistently demonstrated rapid and significant efficacy in reducing parasite load in various rodent models.
In studies with P. berghei-infected mice, artemether treatment resulted in the highest parasite clearance compared to quinine and chloroquine. nih.gov It has been shown to cause a marked decrease in parasite burden within 24 hours of the first dose, which is closely related to its ability to rescue mice from late-stage experimental cerebral malaria. nih.gov The efficacy of artemether, often in combination with other drugs like lumefantrine (B1675429), has been demonstrated through substantial reductions in parasitemia levels and prolonged mean survival times in infected mice. easpublisher.comresearchgate.net For example, in a curative test, artemether/lumefantrine exhibited a 94.5% inhibition of parasitemia. easpublisher.comresearchgate.net
Studies using Plasmodium yoelii-infected mice also showed a significant reduction in parasitemia, with a 99.5% decrease by day 12 post-infection after treatment with artemether and lumefantrine. nih.gov The rapid clearance of parasites is a hallmark of artemisinin derivatives and is a key factor in their clinical effectiveness. nih.govresearchgate.netnih.gov Even in cases where initial treatment does not lead to complete cure, a significant initial clearance of parasitemia is observed. nih.govtandfonline.com However, submicroscopic parasitemia can sometimes persist after treatment and may predict treatment failure. asm.org
Parasitemia Inhibition in P. berghei-Infected Mice (Curative Test)
| Treatment | Parasitemia Inhibition (%) | Reference |
|---|---|---|
| Artemether/Lumefantrine (A/L) | 94.5 | easpublisher.comresearchgate.net |
| Chloroquine (CQ) | 93.5 | easpublisher.comresearchgate.net |
| Doxycycline (DX) | 81.4 | easpublisher.comresearchgate.net |
| Artemether/Lumefantrine/Doxycycline (A/L/D) | 93.2 | easpublisher.comresearchgate.net |
Modeling Dose-Efficacy Relationships in Preclinical Settings
Understanding the relationship between the dose of artemether and its efficacy is critical for optimizing treatment regimens. Preclinical models are invaluable for establishing these dose-response relationships before moving to human trials.
Pharmacokinetic-pharmacodynamic (PK/PD) modeling plays a significant role in this area. By combining data on drug concentrations in the body over time (pharmacokinetics) with data on the drug's effect on the parasite (pharmacodynamics), researchers can predict the efficacy of different dosing strategies. nih.gov
A large meta-analysis of individual patient data investigated the effect of artemether-lumefantrine dosing on efficacy. mmv.org This analysis found that a higher dose of artemether was associated with a lower risk of having detectable parasites on the first day of treatment. mmv.org Specifically, for every 1 mg/kg increase in the total artemether dose, there was an associated lower presence of gametocytes within 14 days of treatment. mmv.org
Simulations based on pharmacokinetic models have been used to explore alternative dosing regimens, particularly for vulnerable populations like young children and pregnant women who may have different drug metabolism and exposure profiles. iddo.orgplos.orgresearchgate.net These models suggest that strategies such as lengthening the duration of the treatment regimen could be more effective than simply increasing the individual doses. iddo.orgplos.orgresearchgate.net Such preclinical and clinical data modeling is essential for refining dosing recommendations to maximize therapeutic efficacy and prevent the development of drug resistance. nih.gov
Synergistic Mechanisms in Artemether Based Combination Therapies Preclinical Focus
Rationale for Combination Therapy in Antimalarial Strategies
The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to malaria control efforts. nih.govwho.intmedrxiv.orgasm.org To combat this challenge, artemisinin-based combination therapies (ACTs) have become the cornerstone of malaria treatment. nih.govmedrxiv.orgparasite-journal.org The fundamental rationale behind employing combination therapy is to simultaneously target the parasite with multiple drugs possessing different mechanisms of action. nih.gov This approach significantly reduces the probability of parasites developing simultaneous resistance to all components of the combination, a much lower likelihood than developing resistance to a single drug. nih.gov ACTs, including those containing artemether, are highly effective against multidrug-resistant P. falciparum and contribute to a rapid reduction in parasite biomass and swift resolution of clinical symptoms. nih.govwho.inttropmedres.ac The artemisinin (B1665778) component, with its rapid action and short half-life, quickly reduces the parasite load, while the longer-acting partner drug clears the remaining parasites, thereby minimizing the risk of recrudescence. uva.nlnih.govnih.gov
Mechanisms of Action in Artemether-Lumefantrine Combinations
Artemether-lumefantrine (AL) is a widely used fixed-dose ACT for treating uncomplicated P. falciparum malaria. nih.govuva.nl The efficacy of this combination stems from the distinct yet complementary mechanisms of action of its two components.
Complementary Pharmacodynamic Profiles
Artemether and lumefantrine (B1675429) exhibit complementary pharmacodynamic properties that contribute to their effectiveness in combination. uva.nlnih.gov Artemether, and its active metabolite dihydroartemisinin (B1670584) (DHA), are rapidly absorbed and eliminated, leading to a rapid reduction in parasite numbers and quick symptom relief. tropmedres.acuva.nlnih.gov Lumefantrine, in contrast, is absorbed more variably and eliminated slowly, with a longer half-life of 3 to 6 days. tropmedres.acuva.nlnih.gov This prolonged presence of lumefantrine is crucial for eliminating the residual parasites that may persist after artemether has been cleared from the body, thus preventing recrudescence. tropmedres.acuva.nlnih.gov The differing pharmacokinetic profiles, with artemether providing a rapid initial kill and lumefantrine offering sustained activity, provide an advantage for combination therapy. nih.gov
Inhibition of Multiple Parasitic Targets
Both artemether and lumefantrine exert their antimalarial effects by inhibiting essential processes within the malaria parasite. Artemether's activity is believed to involve the cleavage of its endoperoxide bridge, generating cytotoxic free radicals upon interaction with heme or ferrous ions in the parasite's food vacuole. nafdac.gov.nglshtm.ac.ukdrugbank.com These free radicals can alkylate various intracellular targets, including proteins and heme, disrupting parasite function. asm.orglshtm.ac.ukmedcraveonline.com Artemisinin derivatives may also interfere with parasite transport proteins and disrupt mitochondrial function. nih.gov Additionally, inhibition of the malarial parasite's calcium ATPase (sarcoplasmic endoplasmic reticulum calcium ATPase) has been suggested as a mechanism for artemether. medcraveonline.com
Lumefantrine's primary mechanism involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. nih.govlshtm.ac.uk Lumefantrine is thought to bind to hemin, preventing its crystallization into the non-toxic malaria pigment hemozoin. lshtm.ac.uk The accumulation of toxic heme and free radicals then leads to parasite death. nih.govlshtm.ac.uk Both artemether and lumefantrine have also been reported to inhibit nucleic acid and protein synthesis in the parasite. drugbank.commedscape.com The targeting of multiple pathways by the combination makes it more difficult for parasites to develop resistance. nih.govuva.nl
In Vitro Synergy between Artemether and Lumefantrine
Preclinical studies have demonstrated synergistic action between artemether and lumefantrine against Plasmodium falciparum under in vitro conditions. nih.gov Synergy implies that the combined effect of the two drugs is greater than the sum of their individual effects. This synergistic interaction contributes to the enhanced efficacy of the AL combination compared to either drug administered alone. The metabolite of lumefantrine, desbutyl-lumefantrine (DBL), has also shown potent in vitro antimalarial activity and mild synergy with dihydroartemisinin, suggesting its potential influence on treatment outcomes. researchgate.net
Prevention and Delay of Drug Resistance Development in Combination Regimens
A key advantage of using artemether in combination therapies is the prevention and delay of drug resistance development. nih.govtmda.go.tzacs.orgbioline.org.brnafdac.gov.ng By simultaneously exposing parasites to two or more drugs with different mechanisms of action, the selective pressure for resistance to any single drug is reduced. nih.gov The rapid clearance of parasites by artemether leaves a smaller parasite population for the partner drug to eliminate, further reducing the likelihood of resistant mutants surviving and multiplying. nih.govresearchgate.netnih.gov While resistance to artemether or lumefantrine alone can be selected for in vitro or in vivo, maintaining resistance to artemether alone is difficult. biorxiv.org Resistance to both lumefantrine and artemether can be influenced by the expression of the multidrug-resistance protein PGH-1. lshtm.ac.uk The shared resistance mechanism related to PGH-1 is thought to contribute to the potentiation observed between artemether and lumefantrine. lshtm.ac.uk Studies using modeling have shown that the introduction of ACTs has significantly delayed the emergence and spread of artemisinin resistance compared to monotherapy. medrxiv.orgeaspublisher.com
Preclinical Investigations of Triple Artemisinin-Based Combination Therapies (TACTs)
Given the ongoing threat of drug resistance, including emerging artemisinin resistance and resistance to partner drugs, triple artemisinin-based combination therapies (TACTs) are being investigated as a strategy to further extend the lifespan of effective antimalarial treatments. medrxiv.orgparasite-journal.orgnih.govresearchgate.neteaspublisher.com TACTs involve adding a third partner drug to an existing ACT. nih.govresearchgate.net Preclinical studies, including in vitro assays and mathematical modeling, are crucial for evaluating the potential efficacy and resistance prevention capabilities of TACTs. nih.govresearchgate.net
Preclinical platforms are being developed to screen TACTs and assess triple drug pharmacodynamic and pharmacogenetic interactions in a controlled in vitro setting. researchgate.net Mathematical models are also employed to investigate the efficacy of different TACT regimens and predict their long-term impact on resistance development. nih.gov These models can evaluate combinations such as artemether-lumefantrine-amodiaquine. easpublisher.com Preclinical studies in murine models, such as Plasmodium berghei-infected mice, are also utilized to evaluate the efficacy of triple combinations like artemether/lumefantrine/doxycycline, demonstrating significant reductions in parasitemia and extended survival time.
The rationale for TACTs is that the third drug, ideally with a distinct mechanism of action and resistance profile from the other two, could provide additional antimalarial effect and further slow down the emergence of resistance. researchgate.net Preclinical investigations aim to identify the most promising triple combinations based on their synergistic interactions, ability to inhibit multiple parasitic targets, and potential to prevent the selection and spread of drug-resistant parasites.
Advanced Analytical Methodologies for Artemether Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques play a vital role in separating artemether from impurities, degradation products, and matrix components, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC, and specifically Reversed-Phase HPLC (RP-HPLC), is a widely used technique for the determination of artemether in various matrices, including pharmaceutical formulations and biological samples. RP-HPLC is particularly suitable for analyzing hydrophobic compounds like artemether. ukaazpublications.com The separation is typically achieved using a non-polar stationary phase (such as C18) and a polar mobile phase. ukaazpublications.com
Numerous RP-HPLC methods have been developed and validated for the quantification of artemether, often in combination with its partner drug lumefantrine (B1675429). ajpaonline.comanalis.com.mynih.govresearchgate.net These methods utilize various mobile phase compositions, commonly involving mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions. ajpaonline.comanalis.com.mynih.govresearchgate.netpharmacophorejournal.cominnovareacademics.in Detection is frequently performed using UV detectors, typically at wavelengths around 210 nm or 216 nm, where artemether exhibits some absorbance. ukaazpublications.comajpaonline.comanalis.com.mynih.govresearchgate.netpharmacophorejournal.cominnovareacademics.inscielo.br
Different stationary phases, such as Hypersil ODS C18, Waters Symmetry C18, and Zorbax C18, have been successfully employed for the chromatographic separation of artemether. ukaazpublications.comajpaonline.comanalis.com.myresearchgate.netscielo.br The specific column dimensions and particle sizes can vary depending on the developed method. ukaazpublications.comajpaonline.comanalis.com.myresearchgate.netscielo.br
Several studies highlight the successful application of RP-HPLC for the analysis of artemether in different dosage forms, including tablets, capsules, and powders for reconstitution. ukaazpublications.comscielo.brnih.govnih.govbiomedres.usasianpubs.org The methods demonstrate good separation efficiency and are considered suitable for routine quality control analysis. researchgate.netscielo.brnih.govasianpubs.org
Integration of Mass Spectrometry (LC-MS/MS) for Enhanced Specificity
While UV detection in HPLC is commonly used, its sensitivity and selectivity can be limited, especially when analyzing complex biological matrices or when dealing with low concentrations of artemether. researchgate.netresearchgate.netresearchgate.net The integration of mass spectrometry (MS) or tandem mass spectrometry (MS/MS) with liquid chromatography (LC), forming LC-MS or LC-MS/MS, significantly enhances the specificity and sensitivity of artemether analysis. researchgate.netresearchgate.netnih.gov
LC-MS/MS is considered a highly accurate and reliable method for the analysis of artemether, particularly in biological fluids like plasma. researchgate.netnih.gov This technique allows for the selective detection and quantification of artemether and its metabolites, such as dihydroartemisinin (B1670584) (DHA), by monitoring specific mass transitions. researchgate.netresearchgate.nethjhs.co.innih.govasm.org The use of LC-MS/MS offers advantages such as improved sensitivity, selectivity, and the ability to analyze smaller sample volumes. researchgate.netnih.gov
Various LC-MS/MS methods have been developed for the simultaneous quantification of artemether and its active metabolite DHA in human plasma, often utilizing internal standards to improve accuracy and reproducibility. researchgate.netresearchgate.nethjhs.co.innih.govabcresearchalert.com These methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix. researchgate.netnih.govabcresearchalert.com Chromatographic separation is achieved using reversed-phase columns, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, often in positive ionization mode. researchgate.netresearchgate.netnih.govabcresearchalert.com
LC-MS/MS has been successfully applied in pharmacokinetic studies to determine plasma concentrations of artemether and DHA after administration. researchgate.nethjhs.co.innih.govasm.orguq.edu.au The high sensitivity of LC-MS/MS allows for the quantification of low analyte concentrations in biological samples. nih.govasm.org
Method Development and Validation for Research Applications
The development and validation of analytical methods for artemether are critical to ensure their reliability, accuracy, and suitability for their intended purpose, following guidelines from regulatory bodies like the ICH. ukaazpublications.comnih.govphytojournal.com Method validation involves evaluating several key parameters.
Assessment of Linearity, Precision, and Accuracy
Linearity: Linearity assesses the ability of an analytical method to yield results that are directly proportional to the concentration of the analyte within a defined range. For artemether analytical methods, linearity is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the peak area or response against the corresponding concentration. A linear relationship is indicated by a high correlation coefficient (r²), generally expected to be greater than 0.99. ukaazpublications.comanalis.com.mynih.govinnovareacademics.inscielo.brnih.govbiomedres.usasianpubs.orgphytojournal.comijpsr.com
Several validated methods for artemether have demonstrated good linearity over various concentration ranges. For example, a method for simultaneous quantification of artemether and lumefantrine in tablets showed linearity with an r² > 0.9947. nih.gov Another RP-HPLC method for artemether in bulk drug showed linearity within the range of 60-160 mcg/ml with an r² of 0.99956. ukaazpublications.com A different RP-HPLC method for simultaneous estimation of artemether and lumefantrine in pure drug and dosage forms showed correlation coefficients of 0.999 for both over specified concentration ranges. analis.com.my
Precision: Precision refers to the agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. Low RSD values indicate high precision. analis.com.mynih.govnih.govasianpubs.org
Validated methods for artemether consistently report low RSD values, typically less than 2%, indicating good precision. analis.com.mynih.govnih.govasianpubs.org For instance, a method for artemether and lumefantrine analysis showed intra-assay precision with RSD values of 1.33% for artemether and inter-assay precision with RSD values of 1.35% for artemether. nih.gov Another study reported RSD values for intra-day precision of 0.175% and inter-day precision of 0.340% for artemether. nih.gov
Accuracy: Accuracy measures the closeness of agreement between the value found and the accepted true value. It is often evaluated by applying the method to samples with known concentrations of the analyte, such as by spiking a blank matrix with known amounts of artemether (recovery studies). The results are expressed as the percentage recovery. ukaazpublications.comanalis.com.mynih.govinnovareacademics.inscielo.brnih.govasianpubs.org
Validated methods for artemether typically show high recovery rates, demonstrating good accuracy. ukaazpublications.comanalis.com.mynih.govinnovareacademics.inscielo.brnih.govasianpubs.org For example, a method validation showed accuracy with a deviation of the mean from actual concentrations less than 4%. nih.gov Another RP-HPLC method reported accuracy by standard addition, with recoveries ranging from 99.59% to 100.90%. scielo.br A different study found accuracy by recovery study to be between 99.79% and 100.16% for artemether. nih.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (S/N), typically as the concentration yielding an S/N of 3:1. analis.com.myinnovareacademics.innih.govasianpubs.orgdergipark.org.trwisdomlib.org
Reported LOD values for artemether vary depending on the analytical method and matrix. For an RP-HPLC method for simultaneous quantification, the LOD for artemether was 0.0003 mg/mL. nih.gov Another RP-HPLC method reported an LOD of 0.201 µg/ml. analis.com.my For a stability-indicating RP-HPLC method, the LOD was determined as 0.5 µg/mL. dergipark.org.tr In a different HPLC method, the LOD was 8 μg/mL. scielo.br An HPLC method for artemether in capsules reported an LOD of 0.14 µg/mL. asianpubs.org Another HPLC method reported an LOD of 0.75 ppm. wisdomlib.org
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. It is also often determined based on the S/N, typically as the concentration yielding an S/N of 10:1. analis.com.myinnovareacademics.innih.govasianpubs.orgdergipark.org.trwisdomlib.org
LOQ values for artemether also vary depending on the method. For an RP-HPLC method, the LOQ for artemether was 0.005 mg/mL. nih.gov Another RP-HPLC method reported an LOQ of 0.609 µg/ml. analis.com.my A stability-indicating RP-HPLC method determined the LOQ as 1.0 µg/mL. dergipark.org.tr An HPLC method reported an LOQ of 25 μg/mL. scielo.br An HPLC method for artemether in capsules reported an LOQ of 0.42 µg/mL. asianpubs.org Another HPLC method reported an LOQ of 2.5 ppm. wisdomlib.org For LC-MS/MS methods used in plasma analysis, lower LOQ values are often achieved, such as 5.0 ng/mL or even 0.5 ng/mL, demonstrating the higher sensitivity of this technique for biological matrices. researchgate.netresearchgate.netnih.govasm.org
Application in Metabolic and Preclinical Pharmacokinetic Studies
Advanced analytical methodologies, particularly LC-MS/MS, are indispensable for conducting metabolic and preclinical pharmacokinetic studies of artemether. These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the drug and its metabolites.
Artemether undergoes rapid and extensive metabolism, primarily to its active metabolite, dihydroartemisinin (DHA). researchgate.netnih.govasm.orgwho.int Further metabolism of DHA leads to inactive metabolites. who.int Analytical methods capable of simultaneously quantifying both artemether and DHA in biological fluids are therefore essential for pharmacokinetic investigations. LC-MS/MS is the preferred technique for these studies due to its sensitivity and specificity in complex biological matrices like plasma. researchgate.netresearchgate.netresearchgate.netnih.govhjhs.co.innih.govasm.org
Preclinical pharmacokinetic studies in animal models utilize these methods to determine parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), half-life, and clearance. These parameters provide crucial information about the drug's absorption and elimination profile.
Metabolic studies employing techniques like LC-MS/MS, often in combination with high-resolution mass spectrometry and online hydrogen/deuterium exchange, help identify and characterize the various metabolites of artemether. nih.gov These studies reveal the metabolic pathways involved and the structures of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation) metabolites. nih.gov Understanding the metabolic profile is important for assessing potential drug interactions and variability in drug response.
Pharmacokinetic studies in humans, including those in specific populations like children or pregnant women, also rely heavily on sensitive LC-MS/MS methods to accurately measure artemether and DHA concentrations in plasma samples collected at various time points. researchgate.netasm.orguq.edu.au These studies provide data on the pharmacokinetics in different physiological states and are crucial for optimizing dosing regimens and evaluating bioequivalence. asm.orguq.edu.auwho.int
The data obtained from these analytical methods in metabolic and pharmacokinetic studies are vital for understanding the in vivo behavior of artemether, supporting drug development, and informing clinical use.
Q & A
Q. What are the primary pharmacokinetic properties of artemether, and how do they influence experimental design in preclinical studies?
Artemether exhibits rapid first-pass metabolism via CYP3A4/5, producing dihydroartemisinin (DHA), its active metabolite. Its short elimination half-life (~2 hours) necessitates frequent dosing in animal models to maintain therapeutic concentrations. Researchers should use validated methods like HPLC (with C18 reverse-phase columns and acetonitrile-based mobile phases) or ELISA (e.g., mAb 2G12E1-based assays) to quantify plasma levels . Dose regimens must account for time-dependent pharmacokinetics, particularly enzyme induction effects observed after repeated administration .
Q. How does artemether exert its antimalarial activity at the molecular level?
Artemether interacts with heme in parasitic digestive vacuoles, generating free radicals that alkylate proteins and lipids, disrupting cellular homeostasis. Its efficacy against Plasmodium spp. is concentration-dependent, requiring IC50 calculations via non-linear regression in dose-response assays. Researchers should use in vitro parasite viability assays (e.g., SYBR Green I staining) and validate results with in vivo murine models, monitoring parasitemia reduction over 72 hours .
Q. What safety considerations are critical when handling artemether in laboratory settings?
Artemether is classified under GHS as harmful if swallowed (H302). Researchers must wear PPE (gloves, lab coats), avoid ingestion/inhalation, and dispose of waste via approved facilities. Toxicity studies in mice indicate neurotoxicity risks at high doses (>100 mg/kg/day via intramuscular injection), emphasizing the need for strict dose controls in in vivo experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in artemether’s efficacy between monotherapy and combination therapies?
In Leishmania studies, artemether alone showed higher efficacy than its combination with artemisinin. To address such contradictions, use factorial experimental designs to test additive/synergistic effects. For example, compare IC50 values across single/combined treatments using ANOVA and post-hoc tests (e.g., Tukey’s HSD). Include mechanistic assays (e.g., CYP2J2 expression analysis in HCC cells) to identify pathway-specific interactions .
Q. What methodological approaches are optimal for studying artemether’s anticancer mechanisms in hepatocellular carcinoma (HCC)?
Employ in vitro models (e.g., Hep3B2.1-7 cells) to assess dose-dependent proliferation inhibition via MTT assays. Validate findings with siRNA-mediated CYP2J2 knockdown/overexpression to confirm target specificity. For in vivo translation, use orthotopic HCC mouse models, monitoring tumor volume via bioluminescence imaging and histopathology for metastasis assessment .
Q. How can researchers ensure reproducibility in quantifying artemether concentrations across diverse biological matrices?
Cross-validate analytical methods:
- ELISA : Use monoclonal antibodies (e.g., 2G12E1) with <3% cross-reactivity to artemisinin derivatives.
- HPLC : Optimize mobile phase ratios (e.g., 70:30 acetonitrile:0.5% acetic acid) and UV detection at 210 nm. Perform Bland-Altman analysis to compare ELISA and HPLC results, ensuring <10% coefficient of variation between techniques .
Q. What strategies mitigate neurotoxicity risks in artemether-based therapeutic development?
Preclinical studies should prioritize oral administration over intramuscular routes to reduce CNS exposure. In murine models, neurotoxicity ED50 is ~300 mg/kg/day orally vs. 50 mg/kg/day intramuscularly. Monitor neurobehavioral endpoints (e.g., auditory reflexes) and use pharmacokinetic modeling to establish safe thresholds .
Methodological Guidance
Designing a dose-response study for artemether in rheumatoid arthritis models
- Model : Collagen-induced arthritis in Lewis rats, with artemether administered intramuscularly from day 25 post-immunization.
- Endpoints : Paw edema (caliper measurements), anti-collagen II antibodies (ELISA), and histopathological scoring of joint inflammation.
- Controls : Compare with methotrexate (intraperitoneal) and vehicle-treated groups. Use ANOVA with Bonferroni correction for multi-group comparisons .
Addressing artemether’s instability in pharmacokinetic assays
Stabilize samples with acetonitrile during extraction (20-minute ultrasonication, 5000 rpm centrifugation). Store supernatants at -80°C to prevent degradation. For long-term studies, use deuterated artemether as an internal standard in LC-MS/MS .
Analyzing conflicting data on artemether’s enzyme induction effects
Conduct CYP3A4/5 activity assays (e.g., midazolam hydroxylation) in hepatocyte cultures pre-treated with artemether. Pair with RT-qPCR to quantify mRNA expression changes. Use linear mixed-effects models to account for inter-individual variability .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
